chemical structure and properties of 5-Amino-2-(methylamino)benzoic acid
chemical structure and properties of 5-Amino-2-(methylamino)benzoic acid
The following technical guide provides an in-depth analysis of 5-Amino-2-(methylamino)benzoic acid , a critical intermediate in the synthesis of nitrogen-containing heterocycles.
CAS Registry Number: 1179640-60-8 Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol [1]
Executive Summary
5-Amino-2-(methylamino)benzoic acid is a bifunctional aromatic building block characterized by a benzoic acid core substituted with a secondary methylamine at the ortho position and a primary amine at the meta position (relative to the carboxyl group). It serves as a high-value scaffold in medicinal chemistry, primarily for the synthesis of quinazolines , benzodiazepines , and fused tricyclic systems. Its unique substitution pattern allows for regioselective cyclization reactions, making it indispensable in the development of kinase inhibitors and antibacterial agents.
Chemical Structure & Electronic Properties[1]
Structural Analysis
The molecule features a "push-pull" electronic system.[1] The carboxylic acid functions as an electron-withdrawing group (EWG), while the two amino groups act as electron-donating groups (EDG).
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Position 1 (-COOH): Provides the electrophilic carbonyl center for cyclization.[1]
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Position 2 (-NHMe): A secondary amine forming a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[1] This S(6) ring motif locks the conformation, reducing the entropic penalty for subsequent cyclization reactions.
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Position 5 (-NH₂): A primary amine located para to the methylamino group.[1] It is electronically distinct, being more nucleophilic towards acylating agents than the sterically hindered, hydrogen-bonded secondary amine at position 2.
Physicochemical Properties
| Property | Value / Description |
| CAS Number | 1179640-60-8 |
| IUPAC Name | 5-Amino-2-(methylamino)benzoic acid |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to pale brown powder (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (zwitterionic character) |
| pKa (Predicted) | Acid: ~2.5 (COOH); Base 1: ~5.5 (Aniline); Base 2: ~2.0 |
| H-Bond Donors | 3 (COOH, NH₂, NHMe) |
| H-Bond Acceptors | 3 (C=O, N, N) |
Critical Distinction: Do not confuse with 5-Amino-2-methylbenzoic acid (CAS 2840-04-2), where the methyl group is attached directly to the benzene ring, or 2-Amino-5-methylbenzoic acid (CAS 2941-78-8).
Synthesis & Manufacturing
The industrial synthesis typically proceeds via a two-step sequence starting from 2-chloro-5-nitrobenzoic acid .[1] This route is preferred over direct methylation of 5-aminoanthranilic acid due to the challenge of controlling regioselectivity (mono- vs. di-methylation).[1]
Synthesis Pathway[1][4]
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Nucleophilic Aromatic Substitution (SₙAr): 2-Chloro-5-nitrobenzoic acid reacts with methylamine.[1] The electron-withdrawing nitro and carboxyl groups at ortho and para positions activate the chlorine for displacement.[1]
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Nitro Reduction: The resulting 2-(methylamino)-5-nitrobenzoic acid is reduced to the target amine using catalytic hydrogenation or chemical reductants (e.g., Iron/HCl, SnCl₂).
Visualization: Synthetic Workflow
Caption: Two-step industrial synthesis via nucleophilic substitution followed by nitro reduction.
Detailed Experimental Protocol
Step 1: Preparation of 2-(Methylamino)-5-nitrobenzoic acid
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Reagents: 2-Chloro-5-nitrobenzoic acid (20.2 g, 100 mmol), Methylamine (40% aq., 50 mL), Cu powder (cat.).
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Procedure: Dissolve the acid in water/Na₂CO₃.[1] Add methylamine and catalyst.[1] Heat to reflux (or 100°C in a pressure vessel) for 4-6 hours.
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Workup: Acidify with HCl to pH 3. The yellow precipitate (intermediate) is filtered and dried.[1]
Step 2: Reduction to 5-Amino-2-(methylamino)benzoic acid
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Reagents: Intermediate from Step 1 (10 g), 10% Pd/C (0.5 g), Methanol (100 mL).
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Procedure: Hydrogenate at 30-50 psi H₂ at room temperature for 3 hours. Monitor by TLC (disappearance of yellow nitro spot).[1]
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Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure. Recrystallize from Ethanol/Water.[1]
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Validation:
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¹H NMR (DMSO-d₆): δ 2.85 (s, 3H, N-Me), 4.80 (br s, 2H, NH₂), 6.65 (d, 1H, Ar-H3), 6.90 (dd, 1H, Ar-H4), 7.15 (d, 1H, Ar-H6).
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Reactivity & Applications in Drug Discovery
The compound's value lies in its ability to form heterocycles.[1] The ortho-amino acid motif is a classic precursor for quinazolines , while the meta-amine allows for further diversification (e.g., attaching solubilizing groups or pharmacophores).
Key Transformations
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Quinazolinedione Formation: Reaction with urea or phosgene equivalents cyclizes the C1-COOH and C2-NHMe to form 1-methyl-6-amino-quinazoline-2,4-dione.[1]
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Benzodiazepine Synthesis: Condensation with α-amino acid esters or halo-ketones can yield 1,4-benzodiazepine scaffolds.[1]
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Selective Acylation: The C5-NH₂ is more nucleophilic than the C2-NHMe (which is deactivated by H-bonding and steric bulk), allowing selective derivatization at the C5 position without protecting the C2 amine.
Visualization: Reactivity Map
Caption: Divergent synthesis pathways utilizing the three functional handles of the molecule.
References
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Sigma-Aldrich. 5-Amino-2-(methylamino)benzoic acid Product Page. Link
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PubChem. 2-(Methylamino)-5-nitrobenzoic acid (Precursor Data). Link
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Mishra, R. et al. (2019).[1][3] Recent Advances on Triazolium Ionic Liquids: Synthesis and Applications. Current Organic Chemistry. Link
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PrepChem. Preparation of 5-amino-2-chlorobenzoic acid (Methodology Analog). Link
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Raza, A. R. et al. (2010).[1] 2-Methylamino-5-nitrobenzoic acid.[1] Acta Crystallographica Section E. Link[1]
